molecular formula C18H30O6 B1589004 (1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol CAS No. 76779-67-4

(1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol

Cat. No.: B1589004
CAS No.: 76779-67-4
M. Wt: 342.4 g/mol
InChI Key: DFWHMBZZFDLOTN-KLHDSHLOSA-N
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Scientific Research Applications

(1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol has several applications in scientific research:

Mechanism of Action

Target of Action

It is known that this compound is extensively employed in the field of biomedicine .

Mode of Action

It is known to showcase remarkable antiviral and antimicrobial traits , suggesting it interacts with viral or bacterial components to inhibit their function.

Biochemical Pathways

Given its antiviral and antimicrobial properties , it can be inferred that it interferes with the life cycle of viruses or bacteria, affecting their ability to infect host cells or reproduce.

Result of Action

Given its antiviral and antimicrobial properties , it likely results in the inhibition of viral or bacterial growth and proliferation.

Preparation Methods

(1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol can be synthesized through the reaction of D-mannitol with cyclohexanone in the presence of an acid catalyst such as boron trifluoride etherate . The reaction typically involves the following steps:

Chemical Reactions Analysis

(1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like sodium periodate and reducing agents such as sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

(1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol is often compared with other similar compounds such as:

These comparisons highlight the unique stability and reactivity of this compound, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

(1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O6/c19-15(13-11-21-17(23-13)7-3-1-4-8-17)16(20)14-12-22-18(24-14)9-5-2-6-10-18/h13-16,19-20H,1-12H2/t13-,14-,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWHMBZZFDLOTN-KLHDSHLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)C(C(C3COC4(O3)CCCCC4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)OC[C@@H](O2)[C@H]([C@@H]([C@H]3COC4(O3)CCCCC4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40462825
Record name 1,2:5,6-Di-O-cyclohexylidene-D-mannitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76779-67-4
Record name 1,2:5,6-Di-O-cyclohexylidene-D-mannitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol
Reactant of Route 2
(1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol
Reactant of Route 3
Reactant of Route 3
(1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol
Reactant of Route 4
(1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol
Reactant of Route 5
Reactant of Route 5
(1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol
Reactant of Route 6
Reactant of Route 6
(1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol

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